4-Methoxyindole
CAS No.: 4837-90-5
Cat. No.: VC20786429
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4837-90-5 |
|---|---|
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 4-methoxy-1H-indole |
| Standard InChI | InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |
| Standard InChI Key | LUNOXNMCFPFPMO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C=CN2 |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2 |
Introduction
Chemical and Physical Properties
Chemical Structure and Identification
4-Methoxyindole is an indole derivative with a methoxy functional group at the 4-position of the indole ring system. It has a molecular formula of C₉H₉NO with a molecular weight of 147.17-147.18 g/mol . The compound is cataloged with CAS number 4837-90-5, and its PubChem CID is 138363 . The compound is classified as a methoxy-substituted indole with significance in heterocyclic organic chemistry. The basic indole structure provides a scaffold that is prevalent in numerous biologically active compounds, with the 4-methoxy substitution offering specific properties advantageous for various applications.
Physical Characteristics
4-Methoxyindole typically appears as an off-white to light brown crystalline powder or as colorless crystals . In some preparations, it may appear as a white to light brown or grey crystalline material . When dissolved at 5% concentration in ethanol, it forms a nearly colorless to light brown, clear solution . The compound has specific measurable physical properties that are important for its identification, purification, and application.
Table 1: Physical Properties of 4-Methoxyindole
The physical properties of 4-Methoxyindole, particularly its solubility in organic solvents like ethanol, are important considerations for researchers working with this compound in synthesis or analytical procedures. The melting and boiling points provide crucial information for purification processes, while the predicted pKa and LogP values offer insights into its behavior in biological systems.
Applications and Uses
Pharmaceutical and Medicinal Chemistry Applications
4-Methoxyindole serves as a crucial reactant in the development of various pharmaceutical compounds with significant therapeutic potential. Its chemical structure makes it valuable for medicinal chemistry research across multiple disease areas. The compound plays a role in the synthesis of several important pharmaceutical precursors and active compounds.
One of its primary applications is in the development of HIV-1 integrase inhibitors, a class of antiretroviral drugs designed to block the action of integrase, an enzyme that the HIV virus uses to insert its genetic material into the DNA of the host cell . 4-Methoxyindole also contributes to the synthesis of integrase strand-transfer inhibitors (INSTIs), which represent an important class of antiretroviral medications .
In cancer research, 4-Methoxyindole is utilized in the synthesis of anticancer agents and serves as a precursor for compounds that function as inhibitors of colon cancer cell proliferation . This application highlights its significance in oncology research and drug development.
The compound also features in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are medications used in the management of hyperglycemia in diabetes . These drugs work by preventing glucose reabsorption in the kidneys, thereby helping to reduce blood glucose levels in diabetic patients.
Additionally, 4-Methoxyindole is involved in the synthesis of GABA analogs, which have potential applications in neurological and psychiatric disorders . It also serves as a reactant for alpha-ethyltryptamines, which function as dual dopamine-serotonin releasers with potential applications in neuropharmacology .
Research and Analytical Applications
Beyond its pharmaceutical applications, 4-Methoxyindole has valuable uses in analytical chemistry and research methodologies. It is employed in reverse-phase liquid chromatography analysis, particularly in studying the complexation reaction of β-cyclodextrin with pindolol . This analytical application demonstrates its utility in understanding molecular interactions and reaction mechanisms.
The compound also serves as a building block for the synthesis of isomeridianin G, which functions as a GSK-3β inhibitor . GSK-3β inhibitors have been investigated for their potential in treating several conditions, including neurodegenerative disorders, diabetes, and inflammation.
Additionally, 4-Methoxyindole contributes to the development of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which play roles in inflammatory responses and other cellular processes . This research application highlights its importance in investigating cellular signaling pathways and potential therapeutic targets.
Natural Product and Alkaloid Synthesis
4-Methoxyindole has significant applications in the synthesis of natural products and alkaloids. It serves as an important building block for the alkaloids of Mitragyna species, which include compounds with analgesic and other pharmacological properties . This application demonstrates its value in natural product chemistry and the development of pharmaceuticals inspired by natural compounds.
The compound is also utilized in the synthesis of psilocin analogues, which are structurally related to the psychoactive compound found in certain mushrooms . This application has relevance in neuropsychopharmacology research and the investigation of compounds that interact with serotonin receptors in the brain. The contribution of 4-Methoxyindole to these areas of research underscores its versatility and importance in both synthetic and medicinal chemistry.
Synthesis Methods
Standard Synthesis Procedures
Several methods exist for the synthesis of 4-Methoxyindole, with varying approaches depending on the starting materials and desired scale. One standard synthesis procedure starts with 1-methoxy-2-methyl-3-nitrobenzene as the precursor . The synthesis proceeds as follows:
Step 1: Reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF, refluxed for 3 hours to form 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine .
Step 2: The product from Step 1 undergoes reduction with activated zinc in acetic acid. This reaction is conducted while maintaining the temperature between 20-30°C using an ice bath. After stirring at room temperature for 30 minutes and subsequent filtration, the filtrate is extracted with ethyl acetate. The organic phase undergoes washing with sodium bicarbonate solution and saturated sodium chloride solution, followed by drying over magnesium sulfate. After evaporation of the solvent, the residue is purified by chromatography on silica gel using a gradient of cyclohexane/ethyl acetate. This yields 4-Methoxyindole as the final product .
Alternative Synthesis Routes
An alternative and efficient one-pot synthesis method for 4-methoxy derivatives of indole has been developed, starting from 3-formylindole . This method is particularly valuable for preparing 4-methoxy-3-formylindole, which can serve as a precursor to 4-Methoxyindole. The process involves three sequential operations:
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Thallation of 3-formylindole with thallium(III) trifluoroacetate in trifluoroacetic acid to form (3-formylindol-4-yl)thallium(III) bis-trifluoroacetate .
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Conversion of the thallium intermediate to 3-formyl-4-iodoindole using a combination of molecular iodine and cuprous iodide in DMF at room temperature .
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Alkoxylation of the iodo-compound using cuprous iodide and sodium methoxide in DMF at 100-120°C to yield 4-methoxy-3-formylindole .
This one-pot synthetic method is notable for its efficiency and regioselectivity. The relative amounts of molecular iodine, cuprous iodide, and sodium alkoxide to the starting material are critical factors affecting the yield of the final product. Optimal results are achieved using three mol equivalents of molecular iodine, four mol equivalents of cuprous iodide, and thirty-eight mol equivalents of sodium alkoxide .
The structures of the products can be confirmed by alternative synthesis methods, such as the Vilsmeier-Haack reaction of authentic 4-methoxyindole, which provides an additional verification route for the compound's identity .
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